N-(2,4-dimethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide
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Description
N-(2,4-dimethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.459. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods
- A study by An et al. (2017) focuses on the diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives, employing a Ugi four-component reaction and a copper-catalyzed tandem reaction. This method provides rapid access to structurally varied and complex fused tricyclic scaffolds (An et al., 2017).
Biological Activities and Applications
- Wu et al. (2012) synthesized a series of similar compounds and evaluated their positive inotropic activity, which could have implications in cardiovascular research (Wu et al., 2012).
- Vlachou et al. (2023) reported on the synthesis of 2,9-dimethyl-4H-oxazolo[5’,4’:4,5]pyrano[3,2-f]quinolin-4-one, highlighting its anti-lipid peroxidation activity and potential as a soybean lipoxygenase inhibitor, indicating its relevance in anti-inflammatory and antioxidant research (Vlachou et al., 2023).
Structural and Chemical Properties
- The study by De Souza et al. (2015) on the crystal structures of isomeric quinolines, including compounds similar to N-(2,4-dimethylphenyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, provides insights into their molecular arrangement and interactions, which are crucial for understanding their chemical behavior and potential applications in material science (De Souza et al., 2015).
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-13(2)20-24-25-21-22(29)26(17-7-5-6-8-18(17)27(20)21)12-19(28)23-16-10-9-14(3)11-15(16)4/h5-11,13H,12H2,1-4H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAVWOXYQVRCNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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